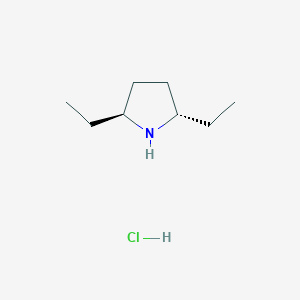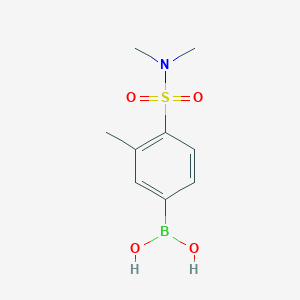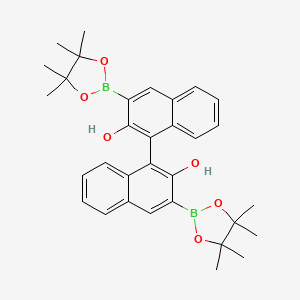
(2S,5S)-2,5-Diethylpyrrolidinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-2,5-Diethylpyrrolidinium chloride is a chemical compound that belongs to the class of pyrrolidinium salts. Pyrrolidinium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. The compound features a pyrrolidine ring with two ethyl groups attached at the 2 and 5 positions, and a chloride ion as the counterion. The stereochemistry of the compound is specified by the (2S,5S) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Diethylpyrrolidinium chloride typically involves the construction of the pyrrolidine ring followed by the introduction of the ethyl groups at the 2 and 5 positions. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 1,4-dibromo-2,5-dibutene with ammonia or primary amines can lead to the formation of the pyrrolidine ring. Subsequent alkylation with ethyl halides under basic conditions introduces the ethyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance the reaction efficiency and reduce reaction times . The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
(2S,5S)-2,5-Diethylpyrrolidinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups or the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced pyrrolidinium derivatives.
Substitution: Substituted pyrrolidinium salts with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents targeting specific receptors or enzymes.
作用机制
The mechanism of action of (2S,5S)-2,5-Diethylpyrrolidinium chloride depends on its specific application. In medicinal chemistry, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards target proteins. The pyrrolidine ring’s non-planarity and the spatial orientation of the ethyl groups contribute to the compound’s unique interactions with biological targets .
相似化合物的比较
Similar Compounds
(2S,5R)-2,5-Diethylpyrrolidinium chloride: A stereoisomer with different spatial arrangement of the ethyl groups.
(2S,5S)-2,5-Dimethylpyrrolidinium chloride: A similar compound with methyl groups instead of ethyl groups.
(2S,5S)-2,5-Diethylpyrrolidine: The neutral form of the compound without the chloride ion.
Uniqueness
(2S,5S)-2,5-Diethylpyrrolidinium chloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (2S,5S) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and drug design. Additionally, the presence of the chloride ion enhances the compound’s solubility and reactivity in various solvents .
属性
IUPAC Name |
(2S,5S)-2,5-diethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7-5-6-8(4-2)9-7;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJXFXPDCAJUCN-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(N1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H](N1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B6298230.png)





![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)



